3-cyclopentyl-N-(3-methoxypropyl)propanamide
Overview
Description
3-cyclopentyl-N-(3-methoxypropyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as CPPP and is used in scientific research for its potential therapeutic effects.
Scientific Research Applications
CPPP has been studied for its potential therapeutic effects in various fields such as neurology, oncology, and immunology. It has been found to have anti-inflammatory, analgesic, and antitumor properties. CPPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of CPPP is not fully understood. However, it has been suggested that CPPP may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CPPP may also act by modulating the activity of ion channels in the nervous system.
Biochemical and Physiological Effects:
CPPP has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. CPPP has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CPPP has several advantages for lab experiments. It is easy to synthesize and has a high purity. CPPP is also stable under normal laboratory conditions. However, CPPP has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents for experiments. CPPP may also have limited bioavailability in vivo.
Future Directions
There are several future directions for research on CPPP. One area of research is to further investigate the mechanism of action of CPPP. Another area of research is to explore the potential therapeutic effects of CPPP in other fields such as immunology. Additionally, future research could focus on developing new derivatives of CPPP with improved bioavailability and efficacy.
Conclusion:
CPPP is a chemical compound that has potential therapeutic effects in various fields of research. It has been found to have anti-inflammatory, analgesic, and antitumor properties. CPPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. While CPPP has advantages for lab experiments, it also has limitations such as low solubility in water. Future research on CPPP could further investigate its mechanism of action and explore its potential therapeutic effects in other fields.
properties
IUPAC Name |
3-cyclopentyl-N-(3-methoxypropyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-15-10-4-9-13-12(14)8-7-11-5-2-3-6-11/h11H,2-10H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYANLGCHSQVIPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(3-methoxypropyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.